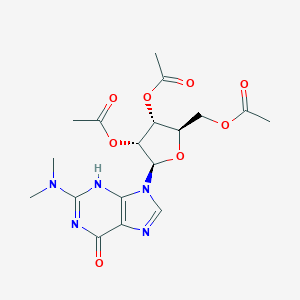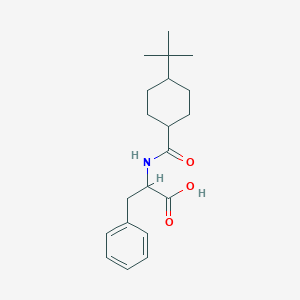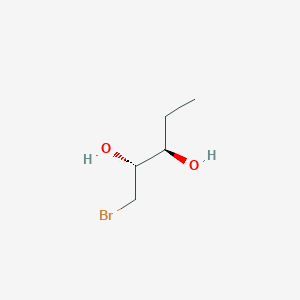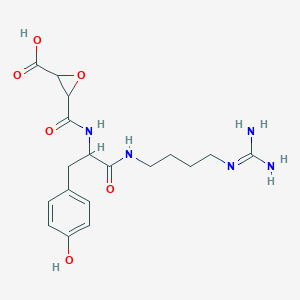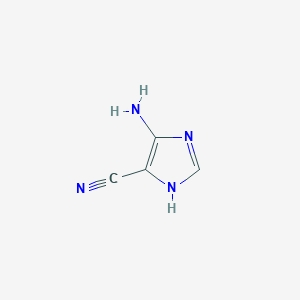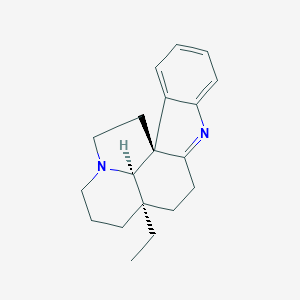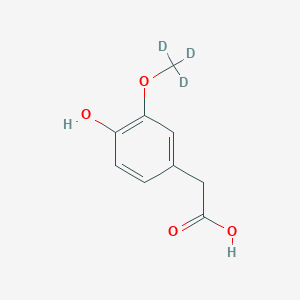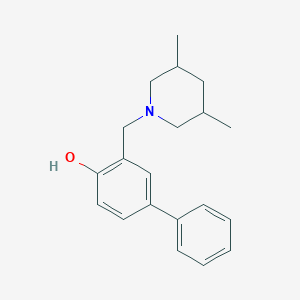
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol, commonly known as DMPO, is a spin trapping agent that is widely used in scientific research. It is a highly reactive compound that is capable of reacting with free radicals and other reactive species, thereby allowing for their detection and characterization.
Scientific Research Applications
DMPO is used in a variety of scientific research applications, including the detection of free radicals and other reactive species in biological systems. It is also used in the study of oxidative stress and inflammation, as well as in the development of new drugs and therapies. DMPO is particularly useful in the study of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a key role in many biological processes.
Mechanism Of Action
DMPO works by trapping free radicals and other reactive species, forming stable adducts that can be detected and characterized. It does this by reacting with the unpaired electron of the free radical, forming a covalent bond. The resulting adduct can then be analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy.
Biochemical And Physiological Effects
DMPO has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and other reactive species. It has also been shown to reduce oxidative stress and inflammation, and to protect against DNA damage. DMPO has potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of DMPO is its high reactivity and specificity for free radicals and other reactive species. It is also relatively easy to use and can be detected using a variety of analytical techniques. However, DMPO has some limitations, including its potential toxicity and the need for careful handling and storage. It can also react with other compounds in biological systems, leading to potential false positives.
Future Directions
There are a number of future directions for research on DMPO, including the development of new spin trapping agents with improved specificity and reactivity. There is also a need for further research into the mechanisms of action of DMPO and its potential therapeutic applications. Other areas of research include the use of DMPO in the study of aging and age-related diseases, as well as in the development of new diagnostic tools for disease detection.
Synthesis Methods
DMPO can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpiperidine with 4-bromobiphenyl in the presence of a palladium catalyst. Other methods include the reaction of 3,5-dimethylpiperidine with 4-nitrobiphenyl, followed by reduction with sodium borohydride. The purity of DMPO can be determined using high-performance liquid chromatography (HPLC).
properties
CAS RN |
106609-34-1 |
|---|---|
Product Name |
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol |
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-phenylphenol |
InChI |
InChI=1S/C20H25NO/c1-15-10-16(2)13-21(12-15)14-19-11-18(8-9-20(19)22)17-6-4-3-5-7-17/h3-9,11,15-16,22H,10,12-14H2,1-2H3 |
InChI Key |
ISBGXYIDOMUACZ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
synonyms |
4-Biphenylol, 3-((3,5-dimethylpiperidino)methyl)-4-hydroxybiphenyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



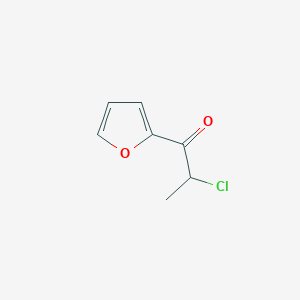
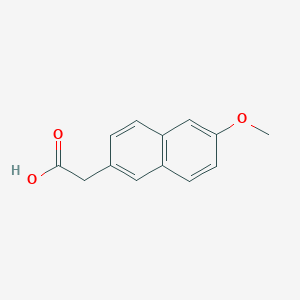
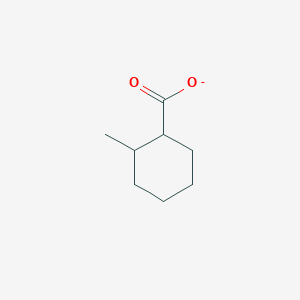
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)

